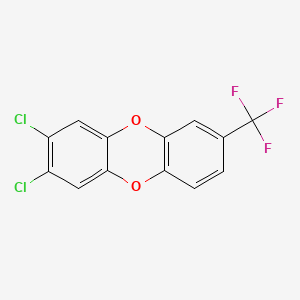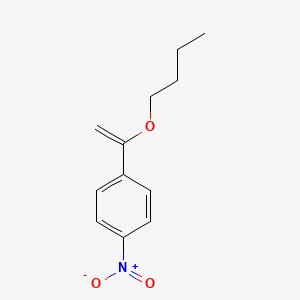
Mallotochromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mallotochromanol is a naturally occurring compound found in the pericarps of Mallotus japonicus. It is a phloroglucinol derivative with the molecular formula C24H28O9.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mallotochromanol typically involves the condensation of phloroglucinol derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Mallotus japonicus. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Mallotochromanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or other reduced forms.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Mallotochromanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Mallotochromanol can be compared with other phloroglucinol derivatives and similar compounds, such as:
Mallotolerin: Another phloroglucinol derivative isolated from Mallotus japonicus, known for its cytotoxic properties.
Phloroglucinol: The parent compound of this compound, widely used in organic synthesis and known for its various biological activities.
Quercetin: A flavonoid with antioxidant properties, similar to this compound in its ability to scavenge free radicals.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
102904-16-5 |
|---|---|
Formule moléculaire |
C24H28O9 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3 |
Clé InChI |
GCNSBSLHQZFIMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



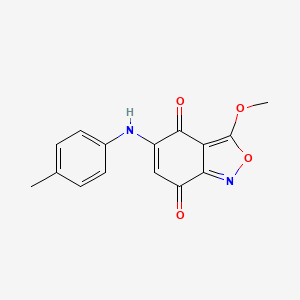
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
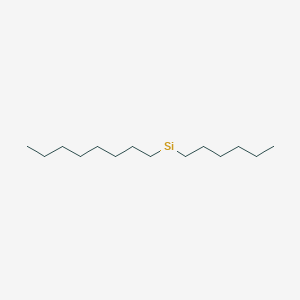

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
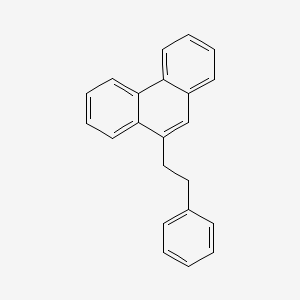

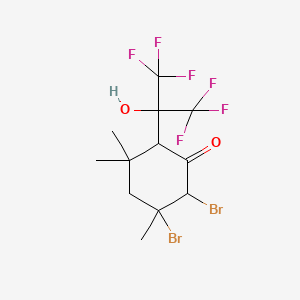

![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
